An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Isopropyl-N-methylaniline
An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Isopropyl-N-methylaniline
This guide provides a comprehensive, in-depth exploration of the methodologies and considerations for determining the crystal structure of 2-Isopropyl-N-methylaniline, a compound that exists as a liquid at ambient temperatures. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the structural characterization of small organic molecules. It moves beyond a simple recitation of protocols to explain the causal reasoning behind experimental choices, ensuring a robust and self-validating analytical approach.
Introduction: The Challenge of a Liquid Target
2-Isopropyl-N-methylaniline (C₁₀H₁₅N, MW: 149.23 g/mol ) is a substituted aniline derivative that presents a significant challenge for crystallographic analysis due to its liquid state at room temperature.[1][2] The determination of its three-dimensional atomic arrangement is crucial for understanding its physicochemical properties, potential intermolecular interactions, and for rational drug design where precise molecular geometry is paramount. This guide will detail the complete workflow for its crystal structure elucidation, from obtaining single crystals to the final analysis and deposition of the structural data.
Table 1: Physicochemical Properties of 2-Isopropyl-N-methylaniline
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅N | [1] |
| Molecular Weight | 149.23 g/mol | [1][2] |
| CAS Number | 7117-18-2 | [1] |
| Physical State | Liquid | Inferred from safety data sheets and chemical supplier information. |
| IUPAC Name | N-methyl-2-propan-2-ylaniline | [2] |
From Liquid to Crystal: The Crystallization Hurdle
The primary obstacle in the structural analysis of 2-Isopropyl-N-methylaniline is obtaining a single crystal suitable for X-ray diffraction.[3][4][5] For a substance that is a liquid at room temperature, conventional crystallization techniques like slow evaporation are not directly applicable.[4] Two primary strategies can be employed: in-situ cryocrystallization and chemical derivatization.
In-Situ Cryocrystallization: Freezing a Moment in Time
This technique involves growing a single crystal directly on the diffractometer from the liquid state by precisely controlled cooling.[1][6] It is the preferred method as it provides the crystal structure of the native compound without chemical modification.
-
Sample Preparation: A small amount of purified 2-Isopropyl-N-methylaniline is loaded into a fine glass capillary (e.g., 0.1-0.3 mm diameter).
-
Mounting: The capillary is mounted on the goniometer head of the single-crystal X-ray diffractometer, which is equipped with a cryo-cooling system (e.g., an open-flow nitrogen or helium cryostat).
-
Cooling and Crystal Growth: The temperature is slowly lowered below the compound's freezing point. The key to success is controlled cooling to promote the growth of a single crystalline domain rather than a polycrystalline or amorphous solid. This often involves rapid cooling to a glassy state, followed by controlled warming to a temperature slightly below the melting point to encourage nucleation and crystal growth. A focused laser can sometimes be used to melt and regrow specific regions to obtain a single crystal.
-
Crystal Screening: Once a crystalline solid is formed, it is examined under a microscope. If a suitable single crystal is identified (typically 0.05 to 0.5 mm in size with well-defined faces), it is centered in the X-ray beam for diffraction analysis.[7][8]
Causality behind the choice: In-situ cryocrystallization is chosen to analyze the molecule in its unadulterated form, providing the most accurate representation of its solid-state conformation and intermolecular interactions. The precise control over temperature is critical to overcome the kinetic barriers to nucleation and favor the thermodynamic product of a single, well-ordered crystal.
Chemical Derivatization: A Solid Approach
If in-situ cryocrystallization proves unsuccessful, an alternative is to convert the liquid aniline into a solid derivative that is more amenable to crystallization.[9][10][11][12] This involves reacting the amine functionality with a reagent that introduces rigidity and/or strong intermolecular interaction motifs, such as hydrogen bonding or π-stacking.
-
Reagent Selection: Choose a carboxylic acid that is known to form stable salts with amines and has a high propensity to crystallize. A common choice is a simple aromatic carboxylic acid like benzoic acid or a dicarboxylic acid like oxalic acid.
-
Reaction: Mix equimolar amounts of 2-Isopropyl-N-methylaniline and the chosen carboxylic acid in a suitable solvent (e.g., ethanol or acetone).
-
Crystallization: Employ standard crystallization techniques such as slow evaporation of the solvent, vapor diffusion with an anti-solvent, or slow cooling of a saturated solution to grow single crystals of the resulting salt.[4][5]
-
Crystal Selection: Isolate a well-formed crystal for X-ray diffraction.
Trustworthiness of the protocol: The formation of a salt introduces strong ionic interactions and hydrogen bonding, which significantly increases the lattice energy and the likelihood of forming a stable, crystalline solid. This method is self-validating in that a successful crystallization and subsequent structure determination will unambiguously identify the resulting salt.
Experimental Structure Determination: Probing the Crystal Lattice
Once a single crystal is obtained, its three-dimensional structure is determined using single-crystal X-ray diffraction (SC-XRD). Powder X-ray diffraction (PXRD) can be used as a complementary technique, particularly for phase identification.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the precise atomic arrangement within a crystal.[2][3][13]
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
-
Data Collection:
-
A suitable crystal is mounted on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
-
The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[2]
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.[2][14] A complete dataset should be collected to ensure high completeness and redundancy.[14]
-
-
Data Reduction and Structure Solution:
-
The collected images are processed to integrate the intensities of the diffraction spots.
-
The data is corrected for various experimental factors (e.g., Lorentz and polarization effects).
-
The unit cell parameters and space group are determined.
-
The initial atomic positions are determined using direct methods or Patterson methods, often with software like SHELXS.[15]
-
-
Structure Refinement:
-
The initial structural model is refined against the experimental data using a least-squares minimization procedure with software such as SHELXL.[16][17][18]
-
This process optimizes the atomic coordinates, and atomic displacement parameters (thermal ellipsoids).
-
Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.
-
The final refined structure is validated using tools like checkCIF to ensure its geometric and crystallographic reasonability.
-
Powder X-ray Diffraction (PXRD)
PXRD is a valuable complementary technique for phase identification and for analyzing polycrystalline samples.[19][20][21] For a compound that is a liquid at room temperature, PXRD would be performed on the cryocrystallized solid.
-
Sample Preparation: A polycrystalline sample of 2-Isopropyl-N-methylaniline is obtained by flash-cooling the liquid. The resulting solid is ground to a fine powder at low temperature.[20]
-
Data Collection: The powder is mounted on a low-temperature sample stage in a powder diffractometer. The sample is scanned over a range of 2θ angles.
-
Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is a fingerprint of the crystalline phase. It can be compared to the pattern calculated from the single-crystal structure to confirm phase purity.
Computational Analysis: A Theoretical Complement
Computational methods, particularly Density Functional Theory (DFT), provide a powerful means to complement and validate the experimental crystal structure.[22][23][24][25]
-
Model Building: An initial molecular model of 2-Isopropyl-N-methylaniline is built.
-
Calculation: A geometry optimization is performed using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).[23]
-
Comparison: The bond lengths, bond angles, and torsion angles of the computationally optimized structure are compared with the values obtained from the SC-XRD experiment. A good agreement between the two provides strong validation for the experimental structure.
Analysis of the Crystal Structure: Unveiling Molecular Interactions
Once the crystal structure is determined, a detailed analysis of the molecular geometry, conformation, and intermolecular interactions is performed.
-
Molecular Geometry: Bond lengths, bond angles, and torsion angles are analyzed and compared to expected values and to the computationally optimized structure.
-
Conformation: The conformation of the isopropyl and N-methyl groups relative to the aniline ring is examined.
-
Intermolecular Interactions: The packing of the molecules in the crystal lattice is analyzed to identify any significant intermolecular interactions, such as C-H···π interactions or other weak hydrogen bonds. Software like Mercury can be used for visualization and analysis of the crystal packing.
-
Symmetry: The crystallographic symmetry elements present in the unit cell are identified.
Data Reporting and Deposition: Ensuring Scientific Legacy
The final step in the crystal structure analysis is the proper reporting and deposition of the data to ensure its accessibility to the scientific community.
-
Crystallographic Information File (CIF): The final results of the crystal structure determination are compiled into a standard Crystallographic Information File (CIF).[26][27][28][29] This file contains all the necessary information about the crystal, data collection, and the refined structural model.
-
Database Deposition: The CIF is deposited in a public crystallographic database, most commonly the Cambridge Structural Database (CSD) for small organic molecules.[30][31][32][33][34] Upon deposition, a unique deposition number is assigned, which should be included in any publication reporting the structure.
Caption: Workflow for Crystallographic Data Deposition.
Conclusion
The crystal structure analysis of a liquid compound like 2-Isopropyl-N-methylaniline presents unique challenges that can be overcome through a systematic and multi-faceted approach. The choice between in-situ cryocrystallization and chemical derivatization is a critical first step, guided by the principle of obtaining a high-quality single crystal. A rigorous application of single-crystal X-ray diffraction, complemented by powder diffraction and computational modeling, ensures the determination of an accurate and reliable crystal structure. The final, crucial step of data deposition in a public repository upholds the principles of scientific integrity and contributes to the collective knowledge of the chemical sciences. This guide provides the foundational framework for researchers to confidently undertake such structural investigations.
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